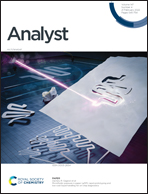The use of electronically modulated microwave-excited discharge tubes in atomic spectroscopy
ANALYSTANALYST Pub Date: DOI: 10.1039/AN9709500776
Abstract
The performance of a previously described system involving electronic modulation of microwave tubes is reported, with particular reference to sensitivity in atomic-fluorescence spectroscopy. The limits attainable by using modulated and unmodulated sources with the same measuring system are compared, and the former shown to have advantages.
Recommended Literature
- [1] Characterization of microstructured fibre emitters: in pursuit of improved nano electrospray ionization performance†
- [2] ATR-FTIR spectroscopy with chemometric algorithms of multivariate classification in the discrimination between healthy vs. dengue vs. chikungunya vs. zika clinical samples†
- [3] Back matter
- [4] Butane-1,4-diyl dications stabilized by steric factors: electrochiroptical response systems based on reversible interconversion between dihydro[5]helicene-type electron acceptors and electron-donating 1,1′-binaphthyls
- [5] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [6] Attenuating a metal–oxygen bond of a double perovskite oxide via anion doping to enhance its catalytic activity for the oxygen reduction reaction†
- [7] Built-in electric field for photocatalytic overall water splitting through a TiO2/BiOBr P–N heterojunction†
- [8] Cellular target identification of Withangulatin A using fluorescent analogues and subsequent chemical proteomics†
- [9] CB[8] gated photochromism of a diarylethene derivative containing thiazole orange groups†
- [10] Bridged nucleic acid conjugates at 6′-thiol: synthesis, hybridization properties and nuclease resistances†

Journal Name:ANALYSTANALYST
research_products
-
Titanium(IV) 2-ethylhexyloxide
CAS no.: 1070-10-6









